![molecular formula C24H19N3O2 B11997599 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide CAS No. 404372-71-0](/img/structure/B11997599.png)
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound featuring an anthracene moiety linked to a hydrazone and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by acylation. The general synthetic route can be summarized as follows:
Condensation Reaction: Anthracene-9-carbaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone intermediate is then acylated with 2-methylphenyl isocyanate to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoacetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety yields anthraquinone derivatives, while reduction of the hydrazone group produces hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer research.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The hydrazone and oxoacetamide groups may also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-phenyl-2-oxoacetamide
- 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
404372-71-0 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C24H19N3O2/c1-16-8-2-7-13-22(16)26-23(28)24(29)27-25-15-21-19-11-5-3-9-17(19)14-18-10-4-6-12-20(18)21/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
FXNBLUDCXNDMAF-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


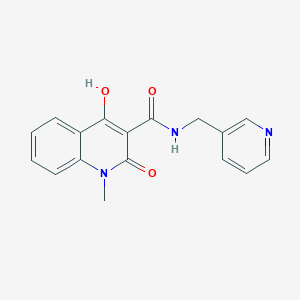
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)


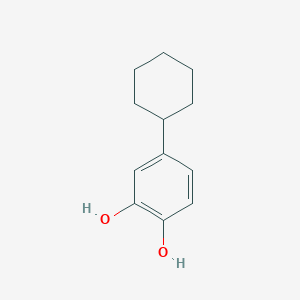
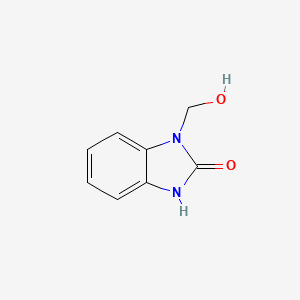
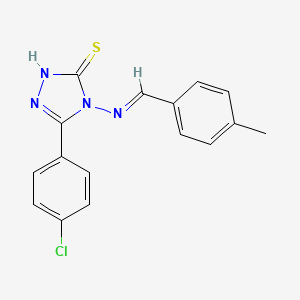
![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)

![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
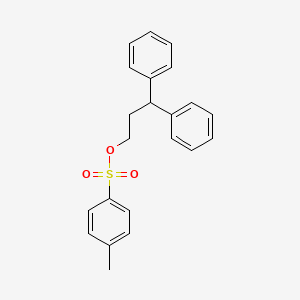
![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
